Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the fluoroquinolone class of antibiotics[_{{{CITATION{{{1{Crystal structure of catena-poly[(μ2-benzene-1,4-dicarboxylato-κ2O:O ...](https://www.degruyter.com/document/doi/10.1515/ncrs-2017-0082/html). It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications[{{{CITATION{{{_1{Crystal structure of catena-poly(μ2-benzene-1,4-dicarboxylato-κ2O:O ....
Mechanism of Action
Target of Action
It is an analog of norfloxacin , which is known to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
As an analog of norfloxacin, this compound likely interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their ATP-binding sites . This binding inhibits the re-ligation step of the DNA breakage-reunion process, leading to breaks in the DNA, rapid cell death, and ultimately, the elimination of bacterial infections .
Biochemical Pathways
The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the DNA replication process . This disruption prevents the bacteria from multiplying and spreading, effectively stopping the infection in its tracks .
Pharmacokinetics
Norfloxacin is well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . By targeting and inhibiting essential bacterial enzymes, the compound disrupts DNA replication, leading to DNA damage and bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the condensation of ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate with appropriate reagents under controlled conditions. The reaction typically involves the use of strong bases and heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving reactors and controlled environments to ensure purity and yield. The process includes the use of catalysts and solvents to optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study bacterial cell processes and antibiotic resistance mechanisms. It helps in understanding the mode of action of fluoroquinolones and their effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is used as an antibacterial agent to treat infections caused by gram-positive and gram-negative bacteria. It is effective against a wide range of bacterial pathogens.
Industry: In the pharmaceutical industry, the compound is used in the production of antibiotics and other medicinal products. It is also employed in the development of new antibacterial agents and in quality control processes.
Comparison with Similar Compounds
Ciprofloxacin
Levofloxacin
Moxifloxacin
Norfloxacin
Uniqueness: Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique in its chemical structure and its broad-spectrum antibacterial activity. It has a distinct molecular arrangement that contributes to its effectiveness against a wide range of bacterial pathogens.
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Properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-4-22-12-14(19(25)26-5-2)18(24)13-10-15(20)17(11-16(13)22)23-8-6-21(3)7-9-23/h10-12H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDMGCSHVIWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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